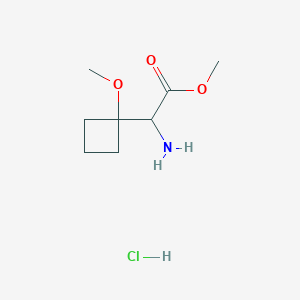
2-Chloro-6-hydroxymethyl-isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid .
Molecular Structure Analysis
The molecular structure of isonicotinic acid consists of a pyridine ring with a carboxylic acid group at the 4-position . In “2-Chloro-6-hydroxymethyl-isonicotinic acid”, additional chlorine and hydroxymethyl groups would be attached at the 2- and 6-positions, respectively.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For isonicotinic acid, it appears as a white to off-white crystalline solid with a molar mass of 123.111 g·mol−1 . The properties of “2-Chloro-6-hydroxymethyl-isonicotinic acid” would be different and are not available in the current literature.Aplicaciones Científicas De Investigación
Plant Immunity Activation
2-Chloro-6-hydroxymethyl-isonicotinic acid: is being explored as a synthetic chemical inducer of plant immunity . Unlike traditional pesticides, these inducers work by activating the plant’s own defense mechanisms rather than directly targeting pathogens. This approach is seen as a promising alternative to conventional pesticides, which can have negative impacts on crops, beneficial microorganisms, and human health.
Agricultural Disease Management
In agriculture, derivatives of isonicotinic acid, such as 2-Chloro-6-hydroxymethyl-isonicotinic acid , are being studied for their potential to induce systemic acquired resistance (SAR) in plants . SAR is a natural defense mechanism that protects plants against a broad spectrum of pathogens, making it a key area of research for sustainable agriculture.
Medicinal Chemistry
The compound’s derivatives are being investigated for their potential in medicinal chemistry. For example, hydrazide derivatives of isonicotinic acid are used in drugs like isoniazid, which is an important antibiotic used in tuberculosis treatment . Research into new derivatives could lead to the development of novel pharmaceuticals.
Biotechnology Research
In biotechnology, 2-Chloro-6-hydroxymethyl-isonicotinic acid and its derivatives are being studied for their role in gene expression and regulation. For instance, they may influence the activity of enzymes like histone-lysine N-methyltransferase, which plays a role in epigenetic modifications .
Material Science
The compound’s derivatives are also being explored in material science for their binding properties. These compounds can form complexes with various metals, which could be useful in creating new materials with specific electronic or catalytic properties .
Environmental Applications
Research is being conducted on the use of isonicotinic acid derivatives in environmental applications. They could potentially be used to develop new methods for environmental remediation or as part of sustainable practices in various industries .
Chemical Synthesis
2-Chloro-6-hydroxymethyl-isonicotinic acid: is valuable in synthetic chemistry as a building block for more complex molecules. Its reactivity allows for the creation of a wide range of derivatives, each with potential applications in different fields of chemical research .
Analytical Chemistry
In analytical chemistry, the compound’s derivatives could be used as reagents or standards in chemical assays. Their well-defined structures make them suitable for use in high-precision measurements and calibrations in various analytical techniques .
Mecanismo De Acción
Target of Action
Isonicotinic acid derivatives have been known to interact with various biochemical pathways .
Mode of Action
It’s worth noting that isonicotinic acid derivatives have been implicated in various biochemical reactions .
Biochemical Pathways
Isonicotinic acid derivatives are known to interact with the signaling steps between certain biochemical compounds .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they can be readily prepared and are generally environmentally benign .
Result of Action
Similar compounds have been known to participate in electronically divergent processes with metal catalysts .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-6-(hydroxymethyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-2-4(7(11)12)1-5(3-10)9-6/h1-2,10H,3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPGPQOESPWFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-hydroxymethyl-isonicotinic acid | |
CAS RN |
900799-89-5 |
Source


|
| Record name | 2-chloro-6-(hydroxymethyl)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2876309.png)

![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876311.png)
![2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2876314.png)
![4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2876315.png)





![Methyl 5-(((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2876323.png)

